Enhanced Lewis Acidity and Substrate Coordination Efficacy: Eu(fod)3 vs. Eu(dpm)3
Eu(fod)3 is a stronger Lewis acid than Eu(dpm)3 due to the electron-withdrawing effect of the perfluoroalkyl substituent (C3F7) on the fod ligand [1]. This difference translates to markedly enhanced shift reagent performance with weakly coordinating substrates. In studies of organonitriles, Eu(fod)3 and Pr(fod)3 were 'far more effective in generating spectral shifts' than DPM-based chelates, enabling dramatic simplification of complex second-order spectra for unsaturated nitriles [2]. The increased Lewis acidity expands the substrate scope of Eu(fod)3 to include compounds that coordinate too weakly to yield analytically useful shifts with Eu(dpm)3, directly impacting the applicability of the shift reagent method.
| Evidence Dimension | Lewis acidity / shift-inducing capacity with weak Lewis bases |
|---|---|
| Target Compound Data | Strong Lewis acid; effective shift generation for organonitriles and weak donors |
| Comparator Or Baseline | Eu(dpm)3 (tris(dipivalomethanato)europium) — non-fluorinated analog |
| Quantified Difference | Qualitatively described as 'far more effective' in spectral shift generation [2]; specific binding constants vary by substrate but the fluorinated reagents consistently outperform DPM chelates for weak donors |
| Conditions | NMR spectroscopy in CDCl3 and CCl4; substrate concentrations 0.2–2.3 mol/L; organonitriles and heterofunctional molecules |
Why This Matters
Procurement of Eu(fod)3 rather than Eu(dpm)3 is essential for laboratories analyzing weakly coordinating substrates, where DPM-based reagents fail to produce sufficient induced shifts for spectral interpretation.
- [1] Wikipedia. EuFOD. https://en.wikipedia.org/wiki/EuFOD View Source
- [2] Young JA, Grasselli JG, Ritchey WM. Use of paramagnetic shift reagents for simplification of nuclear magnetic resonance spectra of organic nitriles. Standard Oil Company (Ohio) and Case Western Reserve University. View Source
